molecular formula C23H24ClN5O2S B2901255 N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116007-39-6

N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2901255
CAS No.: 1116007-39-6
M. Wt: 469.99
InChI Key: MNLAVSAUFPSYTL-UHFFFAOYSA-N
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Description

This compound features a 3-chlorophenylacetamide core linked via a sulfanyl group to a pyrazine ring substituted with a 4-(2-methoxyphenyl)piperazine moiety. Its synthesis likely involves S-alkylation of a pyrazine-thione intermediate with a chloroacetamide derivative, analogous to methods described for related compounds . Key structural elements include:

  • 3-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.
  • Sulfanyl bridge: Contributes to conformational flexibility and redox stability.
  • Pyrazine ring: A nitrogen-rich heterocycle that may engage in π-π stacking interactions.
  • 4-(2-Methoxyphenyl)piperazine: A pharmacophore common in CNS-targeting agents due to its affinity for serotonin and dopamine receptors .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-31-20-8-3-2-7-19(20)28-11-13-29(14-12-28)22-23(26-10-9-25-22)32-16-21(30)27-18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLAVSAUFPSYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropylcarbonyl group: This can be achieved through the reaction of cyclopropylcarboxylic acid with a suitable reagent such as thionyl chloride to form cyclopropylcarbonyl chloride.

    Introduction of the dimethylphenyl group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Formation of the indoline sulfonamide moiety: This step involves the reaction of 3,3-dimethylindoline with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline has garnered attention for its biological properties, particularly its antibacterial and antifungal activities. Research indicates that derivatives of benzotriazole compounds exhibit significant antimicrobial effects against various pathogens.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundActivity TypeTarget OrganismsMIC (μg/mL)
N-(1H-benzotriazol-1-ylmethyl)-3-chloroanilineAntibacterialStaphylococcus aureus (MRSA)12.5–25
2-(1H-benzotriazol-1-yl)-N-phenylacetamideAntifungalCandida albicans25–50

The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzotriazole derivatives. For instance, compounds linked to the benzotriazole scaffold demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies showed that certain derivatives could inhibit the growth of epimastigotes and trypomastigotes significantly at doses as low as 25 μg/mL .

Table 2: Antiparasitic Efficacy of Benzotriazole Derivatives

CompoundTarget ParasiteEffective Concentration (μg/mL)% Growth Inhibition
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi (epimastigotes)2550%
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi (trypomastigotes)5095%

These findings suggest that N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline and its derivatives could be developed into effective antiparasitic agents .

Drug Development

The compound has been explored as a potential lead in drug discovery due to its unique structural features that allow it to interact with biological targets effectively. Its ability to inhibit specific enzymes or receptors involved in disease pathways makes it a valuable candidate for further pharmaceutical development.

Case Study: Inhibition of Poly(ADP-ribose) polymerase (PARP)
Research has indicated that certain benzotriazole derivatives can act as inhibitors of PARP, an enzyme involved in DNA repair mechanisms. This property is particularly relevant in cancer therapy, where inhibiting PARP can enhance the efficacy of chemotherapeutic agents .

UV Protection

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline is utilized in cosmetic formulations for its UV-filtering properties. Benzotriazoles are known for their ability to absorb UV radiation, providing protection against skin damage caused by sun exposure.

Table 3: UV Absorption Properties

CompoundUV Absorption Range (nm)Application
N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline290–320Sunscreens, lotions

The incorporation of this compound into cosmetic products not only enhances their protective qualities but also contributes to overall product stability and efficacy .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Substituted Acetamides

Compounds in share the N-(3-chlorophenyl)acetamide scaffold but differ in piperazine substituents:

Compound ID Piperazine Substituent Molecular Weight (g/mol) Key Properties
11 4-Benzyl 432.34 Enhanced lipophilicity
12 4-Methyl 348.28 Simplified structure
14 4-Phenyl 409.89 Potential π-π interactions
Target Compound 4-(2-Methoxyphenyl) ~507.0 (calculated) Methoxy group improves solubility

The 2-methoxyphenyl group in the target compound may enhance solubility compared to benzyl or phenyl analogs, while retaining receptor affinity .

Heterocyclic Modifications

Pyrazine vs. Pyrimidine Analogs

describes N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.

Thienopyrimidinone Derivatives

lists a compound with a thieno[3,2-d]pyrimidin-4-one core. This sulfur-containing fused ring system introduces planar rigidity, which may enhance metabolic stability but reduce conformational flexibility compared to the pyrazine-thioether linkage in the target compound .

Pharmacological Activity Insights

  • Anticonvulsant Activity: Piperazine-acetamide derivatives (e.g., compounds 11–17 in ) are explored for CNS activity due to structural similarity to known anticonvulsants .
  • Anti-inflammatory Potential: Thiazolidine derivatives () inhibit iNOS with IC₅₀ values of 8.66–45.6 µM, suggesting that the target compound’s sulfanyl and heterocyclic motifs may confer similar activity .

Biological Activity

N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C23H25ClN4O2SC_{23}H_{25}ClN_{4}O_{2}S, with a molecular weight of approximately 437.9 g/mol. The structure features a chlorophenyl group, a piperazine moiety, and a pyrazine ring, which are known to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the piperazine derivative followed by the introduction of the pyrazine and chlorophenyl groups. Detailed methodologies can be found in various studies focused on similar compounds with promising biological profiles .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar piperazine and phenyl groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for these compounds range from 0.5 to 32 µg/mL, indicating moderate to strong antibacterial effects .

Anticancer Activity

In vitro studies using the MTT assay have demonstrated that related compounds exhibit notable anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values for these compounds were observed between 10 µM and 30 µM, suggesting that while they exhibit activity, they may not be as potent as established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies reveal that the compound likely interacts with key amino acid residues within active sites of enzymes involved in cancer cell proliferation and bacterial resistance mechanisms. For example, docking simulations indicate strong binding affinities with proteins such as tubulin and DNA topoisomerase .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of piperazine derivatives similar to this compound and evaluated their antimicrobial efficacy against Salmonella typhi and Bacillus subtilis. Results indicated that some derivatives exhibited IC50 values as low as 1.13 µM, showcasing their potential as new antibacterial agents .
  • Anticancer Research : Another research effort focused on a related compound's ability to inhibit T-cell proliferation in cancer models. The findings suggested that structural modifications could enhance anticancer activity by improving binding interactions with target proteins involved in cell cycle regulation .

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